Tetrahydro-1,2,4,5-tetrazine-3,6-dione

Description

Molecular Architecture and Crystallographic Analysis

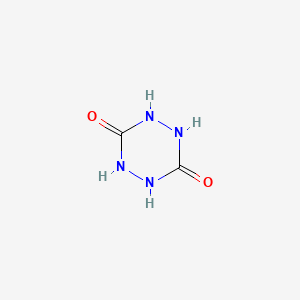

The molecular structure of tetrahydro-1,2,4,5-tetrazine-3,6-dione (C₂H₄N₄O₂) consists of a fully saturated six-membered ring with alternating nitrogen and carbon atoms. Two carbonyl groups occupy the 3- and 6-positions, rendering the compound a dione derivative. The saturated nature of the ring distinguishes it from aromatic tetrazines, which exhibit planar geometries and conjugation. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄N₄O₂ |

| Molecular Weight | 116.08 g/mol |

| Density | 1.388 g/cm³ |

| SMILES | C1(=O)NNC(=O)NN1 |

Crystallographic data for the compound itself remain limited, but insights can be drawn from studies of related tetrazine derivatives. For example, X-ray analyses of 3,6-diphenyltetrazine analogs reveal non-planar, puckered ring conformations in saturated derivatives, contrasting with the planar geometries of aromatic counterparts. These studies suggest that this compound likely adopts a similar puckered conformation, stabilized by intramolecular hydrogen bonding between NH groups and carbonyl oxygen atoms.

Properties

CAS No. |

624-40-8 |

|---|---|

Molecular Formula |

C2H4N4O2 |

Molecular Weight |

116.08 g/mol |

IUPAC Name |

1,2,4,5-tetrazinane-3,6-dione |

InChI |

InChI=1S/C2H4N4O2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) |

InChI Key |

XMKLTEGSALONPH-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)NNC(=O)NN1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,4,5-tetrazinane-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiocarbohydrazide with bis(carboxymethyl) trithiocarbonate, followed by oxidation to form the desired tetrazine derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2,4,5-Tetrazinane-3,6-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the tetrazine ring.

Common reagents used in these reactions include hydrogen peroxide, isoamyl nitrite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,4,5-Tetrazinane-3,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4,5-tetrazinane-3,6-dione exerts its effects involves its high electrophilicity and tendency for ring-opening reactions. These properties make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and derivative used .

Comparison with Similar Compounds

Biological Activity

Tetrahydro-1,2,4,5-tetrazine-3,6-dione is a member of the tetrazine family of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a six-membered ring structure containing four nitrogen atoms. This unique composition contributes to its reactivity and biological significance. Its derivatives have been studied extensively for their potential therapeutic applications.

Biological Activities

The biological activities of this compound and its derivatives include:

- Anticancer Activity : Several studies have reported that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this tetrazine have shown potent activity against breast and lung cancer cells .

- Antiviral Properties : Research indicates that some derivatives possess antiviral effects against specific viruses. A study highlighted the efficacy of certain tetrazine derivatives in inhibiting viral replication .

- Antifungal and Antibacterial Effects : The compound has demonstrated effectiveness against fungal and bacterial pathogens. It has been noted for its potential in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Electrophilic Nature : The compound's high electrophilicity facilitates reactions with nucleophiles in biological systems. This property is crucial for its interactions with cellular targets.

- Bioorthogonal Reactions : Its derivatives are utilized as bioorthogonal chemical probes in live-cell imaging and labeling studies. This application allows researchers to study biological processes without interfering with native pathways .

- Enzyme Inhibition : Some studies suggest that tetrazine derivatives may inhibit specific enzymes involved in cancer progression or viral replication .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of several tetrazine derivatives at a concentration of . Compounds identified as 4 , 8 , and 9 exhibited significant cytotoxicity against specific cancer cell lines, leading to further investigations into their structure-activity relationships (SAR) .

Case Study 2: Antiviral Effects

In another study focusing on antiviral activity, derivatives of tetrahydro-1,2,4,5-tetrazine were tested against influenza virus strains. The results indicated a marked reduction in viral titers upon treatment with these compounds, suggesting their potential as antiviral agents .

Q & A

Q. What are the standard synthetic routes for Tetrahydro-1,2,4,5-tetrazine-3,6-dione?

The compound is synthesized via cyclization of benzyl-protected intermediates with phosgene, followed by hydrogenolysis to remove protective groups. For example, 3,6-diphenyl derivatives are generated using benzonitrile and hydrazine hydrate, with subsequent acylation by alkanoyl or aroyl chlorides . This method requires precise control of reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to avoid side reactions.

Q. How is this compound characterized spectroscopically?

Characterization typically involves - and -NMR to confirm hydrogenation states and substituent positions. X-ray crystallography is used to resolve tautomeric forms, as seen in studies of 3,6-diphenyl derivatives, where dihydro and tetrazolo tautomers were identified . Mass spectrometry and HPLC-PDA/MS analysis further validate purity and structural integrity .

Q. What role does hydrazine hydrate play in synthesizing tetrazine derivatives?

Hydrazine hydrate acts as a reducing agent and cyclization promoter. For instance, it facilitates the formation of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine from benzonitrile, which is then functionalized with electrophiles like benzoyl chloride . Reaction parameters (e.g., temperature, solvent polarity) must be optimized to prevent over-reduction or decomposition.

Advanced Research Questions

Q. How does this compound participate in dynamic covalent chemistry?

The 1,2-disubstituted derivative (TETRAD) undergoes rapid hetero-Diels-Alder reactions with furans at room temperature under neutral conditions, enabling reversible bond formation. This property is exploited in stimuli-responsive materials, such as sol-gel transition systems, without requiring harsh pH or thermal activation .

Q. What computational methods are used to study the electronic structure of tetrazine derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to model thermochemical properties, including bond dissociation energies and tautomeric equilibria. These studies reveal the influence of exact exchange terms on accuracy, achieving <3 kcal/mol deviations in atomization energies .

Q. How do thermal rearrangements affect the stability of tetrazine derivatives?

Thermal analysis (TGA/DSC) shows that this compound undergoes rearrangement to tetrazolidine derivatives at elevated temperatures. Kinetic studies using the Kissinger method determine activation energies, critical for applications in explosives or propellants where thermal stability is paramount .

Q. What are the applications of tetrazines in bioorthogonal conjugation?

Symmetrical tetrazines like 3,6-dicarboxylate derivatives undergo inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes). These reactions are used for protein labeling and in vivo imaging due to their fast kinetics () and orthogonality to biological systems .

Q. How do azido-tetrazolo tautomerizations impact energetic materials?

Diazido-tetrazine derivatives exhibit irreversible tetrazolo transformations under thermal or mechanical stress, increasing sensitivity. This behavior is studied via differential scanning calorimetry (DSC) and impact testing, revealing correlations between tautomeric stability and detonation performance .

Q. What strategies optimize click chemistry for incorporating tetrazines into polymers?

[3+2] Cycloadditions between 3,6-bis-propargyloxy-tetrazines and azide-functionalized polymers (e.g., glycidyl azide polymer) enable crosslinking. Reaction efficiency is monitored via -NMR and GPC, with tetrazine content tuned to adjust energetic properties in materials like solid propellants .

Q. How are nitration patterns engineered in tetrazine-based energetic compounds?

Selective nitration using HNO/AcO introduces nitro groups at specific positions (e.g., 3,6-diamino-tetrazine derivatives), enhancing oxygen balance and detonation velocity. Products are characterized by IR spectroscopy (NO stretches at ~1540 cm) and X-ray diffraction .

Methodological Notes

- Synthesis : Use Schlenk techniques for air-sensitive intermediates .

- Characterization : Combine NMR, X-ray, and HPLC-MS for unambiguous assignment of tautomers .

- Computational Modeling : Validate DFT results with experimental thermochemical data (e.g., heats of formation) .

- Safety : Handle azido and nitro derivatives with strict adherence to explosive safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.